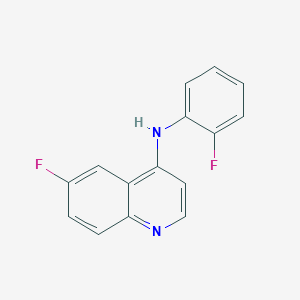
6-fluoro-N-(2-fluorophenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-(2-fluorophenyl)quinolin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and is known to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Amination and Cyclization Processes
6-fluoro-N-(2-fluorophenyl)quinolin-4-amine and its derivatives are synthesized through amination and cyclization processes. Strekowski et al. (1996) detailed the efficient cyclization of certain ketimines containing a fluorine atom to form N-[2-(dimethylamino)ethyl]-2-(2-fluorophenyl)quinolin-4-amines through a reaction with a lithium reagent. This synthesis process was notable for the regioselective displacement of a fluorine atom, influenced by a complex induced proximity effect (CIPE) process, especially in the presence of another fluorine atom on the phenyl group (Strekowski et al., 1996).
Biological Activities and Applications
Anticancer Properties
Compounds related to this compound have been researched for their potential anticancer properties. Bhatt et al. (2015) synthesized derivatives of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid and found significant anticancer activity in some of the compounds against various carcinoma cell lines. Notably, these compounds demonstrated more potent effects than doxorubicin in majority of the cases, and some exhibited excellent DNA fragmentation patterns indicating apoptosis (Bhatt et al., 2015).
Anti-inflammatory Activity
Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives and investigated their anti-inflammatory activities. The study revealed that these derivatives, specifically with o- and p-fluoro substituents, displayed potential inhibitory effects on LPS-induced NO secretion, outperforming the starting ketones in their anti-inflammatory properties (Sun et al., 2019).
Chemical Analysis and Detection Methods
Fluorogenic Probes for Detection
Zhang et al. (2008) developed a new fluorogenic reagent, 3-(4-fluorinebenzoyl)-2-quinoline carboxaldehyde (FBQCA), used for the sensitive determination of aliphatic amines through high-performance liquid chromatography. This reagent forms highly fluorescent isoindole upon reaction with primary amines, allowing for the precise detection of aliphatic amines in various samples (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
6-fluoro-N-(2-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKLSNPNRKXGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
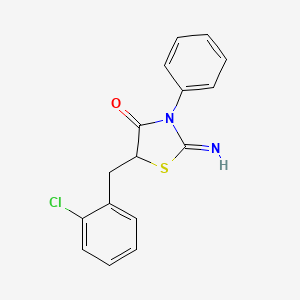

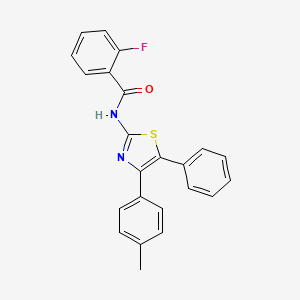

![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)
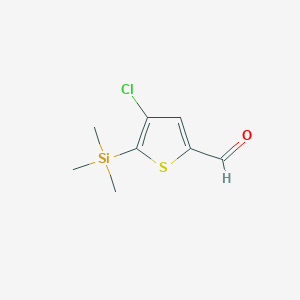
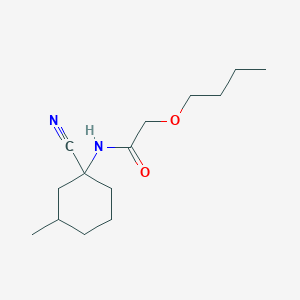
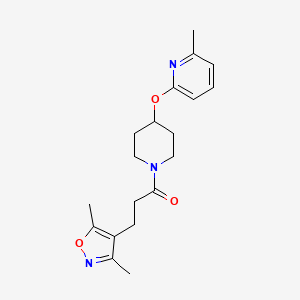

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
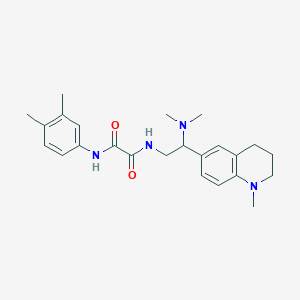
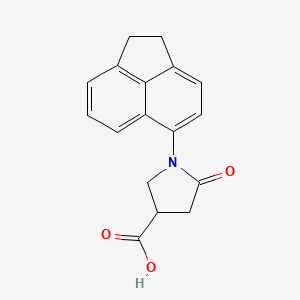
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)
